Cas no 2138099-06-4 (4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one)

4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one is a specialized cyclohexanone derivative featuring a substituted furan moiety. Its unique structure, combining an ethyl group and a 4-methylfuran-2-yl substituent on the cyclohexanone ring, imparts distinct chemical properties, making it valuable in synthetic organic chemistry and fragrance applications. The compound's structural complexity allows for versatile reactivity, particularly in cyclization and condensation reactions. Its furan ring contributes to potential aromatic interactions, while the ketone functionality offers sites for further derivatization. This compound is of interest in the development of flavor and fragrance ingredients, as well as intermediates for pharmaceuticals or agrochemicals, due to its balanced lipophilicity and functional group compatibility.
4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one structure
2138099-06-4 structure
Product name:4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
CAS No:2138099-06-4
MF:C13H18O2
MW:206.280824184418
CID:5992935
PubChem ID:165962277

4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1156767
    • 2138099-06-4
    • 4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
    • 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
    • Inchi: 1S/C13H18O2/c1-3-10-4-5-11(14)7-12(10)13-6-9(2)8-15-13/h6,8,10,12H,3-5,7H2,1-2H3
    • InChI Key: LJYQTKGRBJHSJD-UHFFFAOYSA-N
    • SMILES: O1C=C(C)C=C1C1CC(CCC1CC)=O

Computed Properties

  • Exact Mass: 206.130679813g/mol
  • Monoisotopic Mass: 206.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 30.2Ų

4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156767-2.5g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
2.5g
$3025.0 2023-05-23
Enamine
EN300-1156767-5.0g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
5g
$4475.0 2023-05-23
Enamine
EN300-1156767-0.5g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
0.5g
$1482.0 2023-05-23
Enamine
EN300-1156767-0.05g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
0.05g
$1296.0 2023-05-23
Enamine
EN300-1156767-0.25g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
0.25g
$1420.0 2023-05-23
Enamine
EN300-1156767-1.0g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
1g
$1543.0 2023-05-23
Enamine
EN300-1156767-10.0g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
10g
$6635.0 2023-05-23
Enamine
EN300-1156767-0.1g
4-ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one
2138099-06-4
0.1g
$1357.0 2023-05-23

Additional information on 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one

Chemical Profile of 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one (CAS No. 2138099-06-4)

4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2138099-06-4, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic ketones, characterized by its cyclohexanone backbone substituted with ethyl and furyl moieties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and molecular pharmacology.

The chemical structure of 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one consists of a cyclohexane ring functionalized with a ketone group at the 1-position, an ethyl group at the 4-position, and a furyl group at the 3-position, which is further substituted with a methyl group. This unique arrangement of functional groups contributes to its distinct electronic and steric properties, which are crucial for its potential biological activity. The presence of both aromatic (furan) and aliphatic (cyclohexane) moieties in the same molecule allows for diverse interactions with biological targets, making it an intriguing subject for medicinal chemistry investigations.

In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their wide range of biological activities. 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one has been studied for its potential pharmacological properties, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory applications. The furyl group, known for its ability to modulate neurotransmitter systems, plays a pivotal role in its pharmacological profile. Additionally, the cyclohexanone moiety can engage in hydrogen bonding interactions, which are essential for binding to biological receptors.

Recent research has demonstrated that derivatives of cyclohexanone exhibit significant therapeutic potential. For instance, studies have shown that certain cyclohexanone-based compounds can interact with specific enzymes and receptors involved in pain signaling pathways. The ethyl and methyl substituents in 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one may influence its metabolic stability and bioavailability, factors that are critical for drug development. The compound's ability to cross the blood-brain barrier is also under investigation, as this property is often required for effective CNS drug candidates.

The synthesis of 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to construct the complex framework of this molecule efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for structural modifications to optimize its pharmacological properties.

In terms of biological evaluation, preliminary studies on 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one have shown promising results in vitro. The compound has demonstrated inhibitory activity against certain enzymes implicated in inflammatory responses, suggesting its potential as an anti-inflammatory agent. Furthermore, its interaction with specific receptor targets has been explored using computational modeling techniques, which help predict binding affinities and mode of action.

The future direction of research on 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one includes further pharmacokinetic studies to assess its absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, preclinical studies are necessary to evaluate its safety and efficacy in animal models before potential human trials can be initiated. Collaborative efforts between synthetic chemists and biochemists are essential to unravel the full therapeutic potential of this compound.

The significance of heterocyclic compounds like 4-Ethyl-3-(4-methylfuran-2-yl)cyclohexan-1-one lies in their versatility and adaptability for drug design. By modifying specific functional groups or introducing new substituents, chemists can fine-tune the biological activity of these molecules to target specific diseases effectively. The ongoing research in this area holds great promise for developing novel therapeutics that address unmet medical needs.

As our understanding of molecular interactions continues to evolve, compounds such as 4-Ethyl-3-(4-methylfuran-2-y)cyclohexan-on-e will play a crucial role in advancing pharmaceutical science. Their unique structural features offer a rich scaffold for innovation, driving the discovery of new drugs that can improve human health outcomes. The intersection of organic chemistry, medicinal chemistry, and computational biology will continue to fuel progress in this field.

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